REACTION_CXSMILES
|
Cl[C:2]1[CH:15]=[CH:14][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:7])=[CH:4][C:3]=1[N+:16]([O-:18])=O.[N-:19]=[N+]=[N-].[Na+]>C(O)CO>[N:19]1[O:18][N:16]=[C:3]2[CH:4]=[C:5]([C:6]([N:8]3[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]3)=[O:7])[CH:14]=[CH:15][C:2]=12 |f:1.2|
|
Name
|
|
Quantity
|
539.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)N2CCCCC2)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.93 L
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was increased to 120 ° C. during 2.5 hr
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 3 hr
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added over 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 25 120 ° C. during 2.5 hr
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 4.5 hr until gas evolution
|
Duration
|
4.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature, at which time the mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between water and ethyl acetate (1.5 L each)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with ethyl acetate (300 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 30 mL water, twice with saturated NaCl (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
finally dried over anhydrous Na2SO2
|
Type
|
CUSTOM
|
Details
|
The filtered solution was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C2C(=NO1)C=C(C=C2)C(=O)N2CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 345.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |